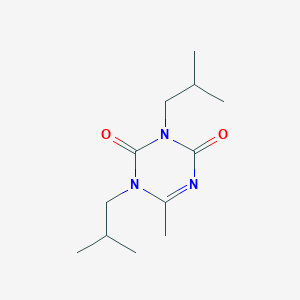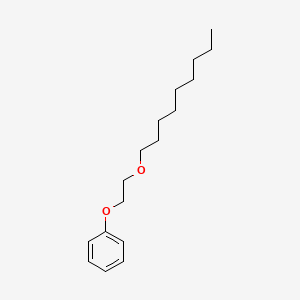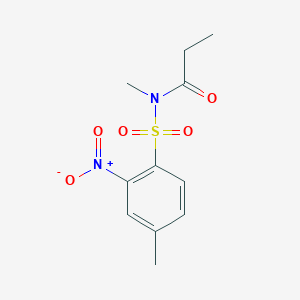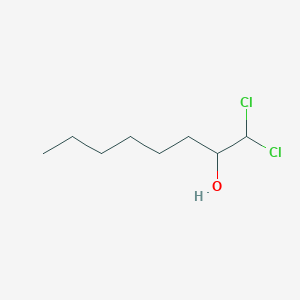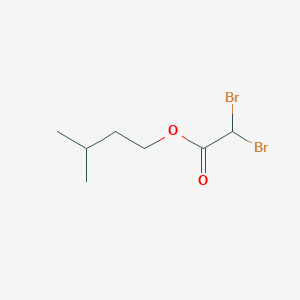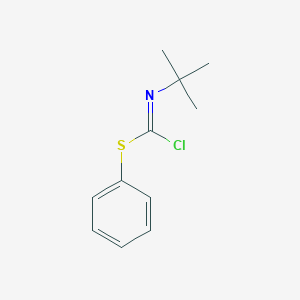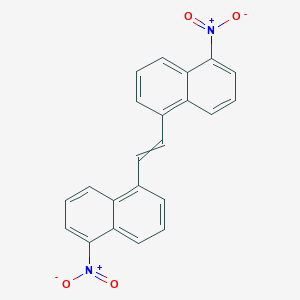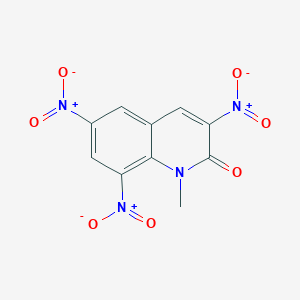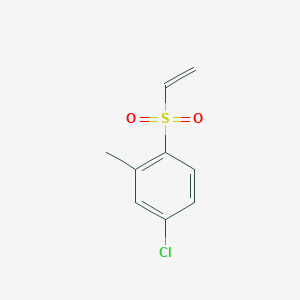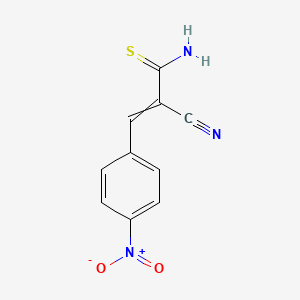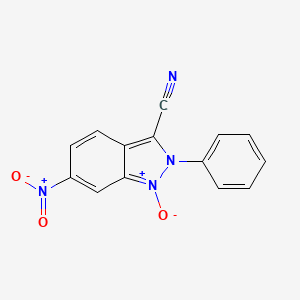![molecular formula C16H17NO2 B14347004 1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one CAS No. 93104-45-1](/img/structure/B14347004.png)
1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with a methoxy group and a methylanilino group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the appropriate substituted aniline and benzaldehyde derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Reaction Conditions: Common reaction conditions include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylanilino groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions tailored to achieve the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It may be used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition or receptor binding.
Industry: In industrial settings, it can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one and 1-[3-methoxy-4-(trifluoromethyl)phenyl]ethan-1-one share structural similarities but differ in their functional groups and properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
93104-45-1 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
1-[3-(4-methoxy-2-methylanilino)phenyl]ethanone |
InChI |
InChI=1S/C16H17NO2/c1-11-9-15(19-3)7-8-16(11)17-14-6-4-5-13(10-14)12(2)18/h4-10,17H,1-3H3 |
InChI-Schlüssel |
REMOSYBECIDLGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)NC2=CC=CC(=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


